4,4'-[(5-Amino-1,3-phenylene)bis(carbonylimino)]bis-1,3-benzenedisulfonic Acid
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Overview
Description
4,4’-[(5-Amino-1,3-phenylene)bis(carbonylimino)]bis-1,3-benzenedisulfonic Acid is a complex organic compound with the molecular formula C20H17N3O14S4 and a molecular weight of 651.62 g/mol . This compound is known for its role as an intermediate in the synthesis of NF449, a P2X1 receptor antagonist used to regulate intravascular platelet aggregation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of solvents like DMSO, methanol, and water .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings, with additional steps for purification and quality control to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(5-Amino-1,3-phenylene)bis(carbonylimino)]bis-1,3-benzenedisulfonic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino group or the phenylene ring.
Reduction: This reaction can reduce the carbonylimino groups.
Substitution: This reaction can replace hydrogen atoms on the phenylene ring with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to ensure the desired reaction occurs efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4,4’-[(5-Amino-1,3-phenylene)bis(carbonylimino)]bis-1,3-benzenedisulfonic Acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It plays a role in studying receptor-ligand interactions, particularly with P2X1 receptors.
Medicine: Its derivative, NF449, is used to regulate platelet aggregation, which is crucial in preventing thromboembolism.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-[(5-Amino-1,3-phenylene)bis(carbonylimino)]bis-1,3-benzenedisulfonic Acid involves its interaction with specific molecular targets, such as P2X1 receptors. By binding to these receptors, it can modulate their activity, leading to changes in cellular processes like platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
4,4’-Diaminostilbene-2,2’-disulfonic Acid: Another compound with sulfonic acid groups, used in the production of optical brighteners.
4,4’-Diaminodiphenylsulfone: Known for its use in the treatment of leprosy and as a curing agent for epoxy resins.
Uniqueness
4,4’-[(5-Amino-1,3-phenylene)bis(carbonylimino)]bis-1,3-benzenedisulfonic Acid is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of NF449. This specificity makes it particularly valuable in medical research related to platelet aggregation and thromboembolism .
Properties
CAS No. |
793667-65-9 |
---|---|
Molecular Formula |
C₂₀H₁₇N₃O₁₄S₄ |
Molecular Weight |
651.62 |
Synonyms |
4-[[3-Amino-5-[[(2,4-disulfophenyl)amino]carbonyl]benzoyl]amino]-1,3-benzenedisulfonic Acid |
Origin of Product |
United States |
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